2-(3,4-Dihydroxy-5-methoxybenzylidene)malononitrile
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Overview
Description
2-(3,4-Dihydroxy-5-methoxybenzylidene)malononitrile is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxy-5-methoxybenzylidene)malononitrile typically involves the reaction of 3,4-dihydroxy-5-methoxybenzaldehyde with malononitrile under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 3,4-dihydroxy-5-methoxybenzaldehyde reacts with the active methylene group of malononitrile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxy-5-methoxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 2-(3,4-Dihydroxy-5-methoxybenzylidene)malononitrile exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antimicrobial properties may involve disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dihydroxyphenyl)methylidene]propanedinitrile
- 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]acetonitrile
- 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]malononitrile
Uniqueness
2-(3,4-Dihydroxy-5-methoxybenzylidene)malononitrile stands out due to its specific substitution pattern on the aromatic ring, which imparts unique chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-[(3,4-dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c1-16-10-4-7(2-8(5-12)6-13)3-9(14)11(10)15/h2-4,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZFIFZYMHNRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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